molecular formula C24H22N4O2S B2730394 N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide CAS No. 476431-50-2

N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

Cat. No. B2730394
CAS RN: 476431-50-2
M. Wt: 430.53
InChI Key: RTZNGYGJFNQQQC-UHFFFAOYSA-N
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Description

“N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide” is a chemical compound that belongs to the class of 1,2,4-triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various chemical reactions . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by spectroscopic techniques . The presence of specific signals in the IR absorption spectra and peaks in the 1H-NMR spectrum can be used to identify the 1,2,4-triazole ring and other functional groups in the molecule .


Chemical Reactions Analysis

Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the IR absorption spectra can provide information about the presence of functional groups in the molecule .

Scientific Research Applications

Environmental Impact and Degradation of Similar Compounds

Occurrence, Fate, and Behavior in Aquatic Environments : A study focused on parabens, chemically related as esters of para-hydroxybenzoic acid, reviews their occurrence, fate, and behavior in aquatic environments. Despite treatments that effectively remove these compounds from wastewater, they remain present at low levels in effluents and are ubiquitous in surface waters and sediments due to continuous introduction into the environment. This study highlights the environmental persistence and potential endocrine-disrupting effects of such compounds, suggesting the importance of researching the environmental impact and degradation pathways of similar chemical compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicity and Environmental Concerns

Neurotoxic Effects of Sunscreen Ingredients : Another relevant study discusses the neurotoxic effects of active ingredients in sunscreen products, presenting a contemporary review. This research underscores the importance of evaluating the toxicological profiles of chemical compounds used in consumer products, including potential neurotoxicity, which could guide safety assessments of similar compounds used in pharmaceuticals or other applications (Ruszkiewicz, Pinkas, Ferrer, Peres, Tsatsakis, & Aschner, 2017).

Pharmaceutical Impurities and Synthesis

Novel Synthesis and Impurities of Proton Pump Inhibitors : Research on the novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, with a focus on omeprazole, provides insight into the development and optimization of synthesis processes for pharmaceuticals. This paper emphasizes the importance of understanding and controlling the formation of impurities in the synthesis of pharmaceutical compounds, which could be relevant for the synthesis and safety evaluation of N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Mechanism of Action

The mechanism of action of triazole derivatives is often related to their ability to bind to various enzymes and receptors in the biological system . Molecular docking studies can be done to understand the mechanism and binding modes of these derivatives in the binding pocket of a possible target .

Safety and Hazards

The safety of triazole derivatives can be evaluated using various biological assays . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of triazole derivatives could involve the design and development of more selective and potent molecules . These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

N-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c1-30-21-14-12-19(13-15-21)23(29)25-16-22-26-27-24(28(22)20-10-6-3-7-11-20)31-17-18-8-4-2-5-9-18/h2-15H,16-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZNGYGJFNQQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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